molecular formula C19H15CL B1668838 Chlorotriphenylmethane CAS No. 76-83-5

Chlorotriphenylmethane

Cat. No. B1668838
CAS RN: 76-83-5
M. Wt: 278.8 g/mol
InChI Key: JBWKIWSBJXDJDT-UHFFFAOYSA-N
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Description

Chlorotriphenylmethane, also known as Triphenylchloromethane, Triphenylmethyl chloride, or Trityl chloride, is a chemical compound with the formula ClC(C₆H₅)₃ . It is used as a laboratory chemical and acts as a protecting reagent for thiols, alcohols, and amines .


Molecular Structure Analysis

The molecular structure of Chlorotriphenylmethane is represented by the chemical formula ClC(C₆H₅)₃. It has a molar mass of 278.78 g/mol .


Chemical Reactions Analysis

Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . The reaction is represented as: 3 C₆H₆ + CHCl₃ → Ph₃CH + 3 HCl .

Scientific Research Applications

  • Transition-Metal-Containing Cyclophanes : Research on transition-metal cyclophanes, which incorporate rhenium tricarbonyl chloro corners and bridging diimine edges, suggests potential applications in host-guest chemistry and as components in nanoporous sensing elements for volatile organic chemicals (Slone et al., 1998).

  • Chlorofluoromethanes and Ozone Layer : Studies on chlorofluoromethanes, including chlorotriphenylmethane, have shown their significant role in the destruction of the ozone layer due to the release of chlorine atoms following photodissociation (Molina & Rowland, 1974).

  • Electrochemical Mineralization of Dyes : Boron-doped diamond electrodes have been used for the electrochemical degradation and decolorization of triphenylmethane dyes, demonstrating the potential for wastewater treatment applications (He et al., 2016).

  • Microbial Decolorization of Dyes : Microorganisms, such as bacteria and fungi, have been found to effectively decolorize and degrade triphenylmethane dyes, indicating their use in bioremediation of dye-contaminated environments (Pei, 2009).

  • Copper Corrosion Inhibition : Triphenylmethane derivatives have been studied as potential inhibitors for copper corrosion in acidic media, revealing their importance in materials science and industrial applications (Bastidas et al., 2003).

Safety And Hazards

Chlorotriphenylmethane is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[chloro(diphenyl)methyl]benzene
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InChI

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

JBWKIWSBJXDJDT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
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Molecular Formula

C19H15Cl
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DSSTOX Substance ID

DTXSID3052511
Record name Trityl chloride
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Molecular Weight

278.8 g/mol
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Physical Description

Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline]
Record name Chlorotriphenylmethane
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Boiling Point

310 °C @ 760 MM HG
Record name CHLOROTRIPHENYLMETHANE
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Solubility

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE
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Vapor Pressure

0.00000387 [mmHg]
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Product Name

Triphenylmethyl chloride

Color/Form

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER

CAS RN

76-83-5
Record name Trityl chloride
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Melting Point

113-114 °C
Record name CHLOROTRIPHENYLMETHANE
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Synthesis routes and methods

Procedure details

The reaction of substituted benzyl halides with olefins such as propene, isobutene and 1-methylstyrene in the presence of zinc chloride or zinc chloride etherate in dichloromethane as solvent is described in J. Org. Chem., 48 (1983), 1159-65. In general the 1:1 addition. product is obtained not only at -78° C. but also at from 0° to +80° C. (see also J. Org. Chem. 29 (1964), 2685-7). The subsequent cyclization to the indane is only found when reacting 1-chloro-1-phenylethane with 1-methylstyrene at +50° C. and trityl chloride with isobutene at 0° C., in yields of 80 and 21% respectively. W. Striepe, Thesis, Erlangen University (1984), 28, 29 and 119, reveals that indanes can be obtained by first reacting p-methylcumyl chloride with an alkyl-substituted olefin at a low temperature in the presence of zinc chloride etherate and then warming the reaction mixture to room temperature in the course of 10 h. However, this method is industrially of little use because of the low temperature and a low space-time yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
712
Citations
TJ Zimmermann, TJJ Mueller - Synthesis, 2002 - thieme-connect.com
Tetraphenylmethane (1) and several functionalized tetraphenylmethanes 4-7, all of them useful building blocks for the construction of tetraarylmethane frameworks, are readily …
Number of citations: 34 www.thieme-connect.com
DK Wedegaertner - 1962 - search.proquest.com
The silver salt of phenylnitroacetonitrile and chlorotriphenyl-methane react with carbon dioxide evolution to give a product postulate d by wielana" to be phenyltri phenylmethyldiazome …
Number of citations: 0 search.proquest.com
G Chuchani - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Chlorotriphenylmethane (trityl chloride; triphenylmethyl chloride) is known to condense with aromatic compounds by a plausible direct attack of the triphenylmethyl carbonium ion on the …
Number of citations: 2 pubs.rsc.org
BP Chandra, JI Zink - The Journal of Physical Chemistry, 1982 - ACS Publications
Experimental Section All materials except chlorotriphenylmethane were pur-chased from Aldrich. Chlorotriphenylmethane was pur-(1)(a) Visiting scholar on leave from the Department …
Number of citations: 32 pubs.acs.org
RF Galiullina, VN Pankratova… - Journal of General …, 1976 - Consultants Bureau
Number of citations: 2
HV Ansell, R Taylor - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… 4-Chlorotriphenylmethane also gave products which were consistent with this proposal. The quinoidation mechanism proposed by Schoepfle and Trepp envisaged tautomerism …
Number of citations: 3 pubs.rsc.org
BL Kam, NJ Oppenheimer - Carbohydrate Research, 1979 - Elsevier
… of D-ribose with chlorotriphenylmethane in pyridine (scheme la)… As an excess of chlorotriphenylmethane leads to ditrityl … of pentose and chlorotriphenylmethane at a temperature c …
Number of citations: 23 www.sciencedirect.com
AE Arbuzov, C Ching-ling - Bulletin of the Academy of Sciences of the …, 1963 - Springer
… makes it possible to obtain also free radicals from chlorotriphenylmethane. The reaction of solid crystalline chlorotriphenylmethane with an ethereal solution of sodium diethyl phosphite …
Number of citations: 3 link.springer.com
DWA Sharp, N Sheppard - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… prepared by the ionic reaction between chlorotriphenylmethane and the appropriate silver salt in … The interaction of these ethereal solutions with chlorotriphenylmethane in ether gives a …
Number of citations: 56 pubs.rsc.org
C Brot, A Deroulede, M Ghelfenstein, F Kieffer… - 1969 - osti.gov
… KINETICS; SOLIDS; METHANE, CHLOROTRIPHENYL-/radiation effects on solid, mechanism for radical formation in; GAMMA RADIATION/effects on solid chlorotriphenylmethane, …
Number of citations: 0 www.osti.gov

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